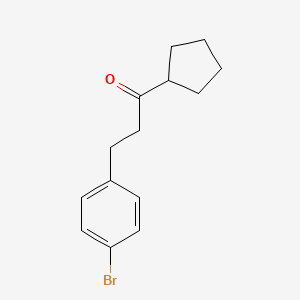

2-(4-Bromophenyl)ethyl cyclopentyl ketone

Description

Contextual Significance of Aryl-Substituted Ketones in Contemporary Organic Synthesis

Aryl-substituted ketones, particularly aryl-alkyl ketones, are fundamental and ubiquitous structural motifs found in a vast array of pharmaceuticals, natural products, and functional materials. nih.gov Their prevalence makes the development of efficient methods for their synthesis a central theme in organic chemistry. nih.govacs.org Contemporary synthetic strategies are continuously evolving to provide access to these valuable compounds.

Key synthetic approaches include:

Palladium-catalyzed cross-coupling reactions: These methods often involve the regioselective arylation of vinyl ethers followed by hydrolysis to yield alkyl aryl ketones. nih.gov

C-H bond functionalization: Direct catalytic introduction of acylalkyl groups via rhodium-catalyzed C-H functionalization represents a modern, atom-economical approach to α-aryl ketones. elsevierpure.com

Tandem reactions: One-pot procedures, such as the orthoplatinated triarylphosphite-catalyzed addition of arylboronic acids to aldehydes followed by oxidation, provide efficient routes to aryl ketones. acs.org

Photoredox catalysis: Innovative methods, including the photoredox-catalyzed deacylation-aroylation of alkyl ketones, enable the direct transformation of simple ketones into more complex aryl ketones. acs.org

The versatility of the ketone group itself allows for numerous subsequent transformations, such as Grignard reactions and aldol (B89426) condensations, further cementing the role of aryl ketones as pivotal building blocks in the construction of complex molecular architectures. nih.gov

Strategic Importance of Bromine Functional Groups in Diverse Chemical Transformations

The bromine atom on the phenyl ring of 2-(4-Bromophenyl)ethyl cyclopentyl ketone is not merely a passive substituent; it is a strategically important functional group that serves as a versatile handle for a multitude of chemical transformations. In recent years, the significance of aryl halides has grown substantially with the advent of cross-coupling chemistry, where they are now considered core building blocks. acs.org

The primary utility of the aryl bromide moiety lies in its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. acs.orggelest.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.

The reactivity of halogens in these catalytic cycles follows a general trend (I > Br > Cl), making aryl bromides a reliable and moderately reactive substrate. nih.gov This predictable reactivity allows for selective transformations. For instance, in molecules containing both bromide and chloride substituents, the bromide can be selectively coupled under specific conditions, leaving the chloride intact for subsequent reactions. nih.govnih.gov This strategic difference in reactivity is crucial for the sequential and iterative synthesis of complex, multi-substituted aromatic compounds. nih.gov

Overview of Cyclopentyl Ketone Architectures in Advanced Chemical Research

The cyclopentyl ketone moiety contributes both structural and reactive properties to the target molecule. The cyclopentyl ring is a common structural feature in medicinal chemistry. Its inclusion in drug candidates can enhance biological properties by imposing conformational constraints on the molecule, which can lead to improved binding with target proteins. acs.org The three-dimensional shape of saturated rings like cyclopentane (B165970) is increasingly exploited to improve compound potency, metabolic stability, and pharmacokinetic profiles. acs.orgnih.gov

From a synthetic standpoint, cyclopentyl ketones are valuable precursors. For example, 2-chlorophenyl cyclopentyl ketone is a known precursor in the synthesis of ketamine, a psychoactive substance with applications in medicine. nih.govresearchgate.net The synthesis of cyclopentyl ketones can be achieved through various methods, including the direct acylation of a substrate like thiophene (B33073) with cyclopentanecarboxylic acid in the presence of a dehydrating agent like polyphosphoric acid. google.com

Identification of Underexplored Research Avenues and Driving Motivations for Investigating this compound

A review of the scientific literature indicates that this compound is a commercially available compound but is not the subject of extensive, dedicated research studies. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comclearsynth.com This lack of specific investigation defines it as an underexplored chemical entity. The motivation to study this particular molecule arises from the synthetic potential embedded within its structure.

The key research opportunities include:

Elaboration of the Molecular Scaffold: The presence of the aryl bromide offers a clear and reliable reactive site for diversification. It can be used in a wide range of cross-coupling reactions to attach various aryl, alkyl, or alkynyl groups, creating a library of novel compounds based on the core 2-(phenylethyl)cyclopentyl ketone structure.

Functionalization of the Ketone: The ketone group can be transformed into a variety of other functional groups. It can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions.

Probing Structure-Activity Relationships: By systematically modifying the molecule at the bromine and ketone positions, a diverse set of derivatives can be synthesized. These new compounds could be screened for biological activity, leveraging the known importance of aryl ketone and cyclopentyl motifs in medicinal chemistry. acs.orgnih.gov

The investigation of molecules like this compound is driven by the desire to expand the accessible chemical space for applications such as drug discovery. While alkyl halides have sometimes been perceived as potentially reactive and non-specific in biological systems, numerous examples of stable and bioactive halogenated compounds exist, highlighting their potential as valuable motifs. nih.govmdpi.com

Broader Academic Relevance of Related Aryl-Alkyl Ketone Systems

The academic interest in this compound is contextualized by the broader relevance of aryl-alkyl ketone systems. This class of compounds is central to many areas of chemical synthesis and materials science. nih.govacs.org Research in this area is highly active, with a continuous stream of new methodologies being developed to improve efficiency, selectivity, and substrate scope.

Recent advancements in the synthesis of aryl-alkyl ketones highlight the academic focus on this area. For instance, palladium-catalyzed carbonylative cross-coupling of alkyl iodides and arylboronic acids has been shown to be an effective method. acs.org Furthermore, protocols for the α-arylation of ketones with aryl halides are well-established, allowing for the direct formation of a bond between the aromatic ring and the carbon adjacent to the ketone. organic-chemistry.org The development of new ligands and catalytic systems continues to push the boundaries of what is possible, enabling the use of less reactive coupling partners like aryl chlorides and expanding the functional group tolerance of these reactions. organic-chemistry.org

The study of specific examples like this compound can serve as a case study for applying and developing these advanced synthetic methods.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

This table summarizes key identifiers and properties for the title compound and its structural relatives.

| Compound Name | IUPAC Name | Molecular Formula | CAS Number | InChIKey |

| This compound | 3-(4-bromophenyl)-1-cyclopentylpropan-1-one | C₁₄H₁₇BrO | 898762-10-2 | UZNTVPPJQZHPNO-UHFFFAOYSA-N |

| 2-(4-Bromophenyl)ethyl cyclopropyl (B3062369) ketone | 1-cyclopropyl-3-(4-bromophenyl)propan-1-one | C₁₂H₁₃BrO | 898762-06-6 | N/A |

| Cyclopentyl 2-(p-tolyl)ethyl ketone | 1-cyclopentyl-3-(4-methylphenyl)propan-1-one | C₁₅H₂₀O | 898769-55-6 | N/A |

| 4'-Bromoacetophenone | 1-(4-bromophenyl)ethan-1-one | C₈H₇BrO | 99-90-1 | WYECURVXVYPVAT-UHFFFAOYSA-N |

| Cyclopentyl methyl ketone | 1-cyclopentylethan-1-one | C₇H₁₂O | 6004-60-0 | QZJFAZPZRNWOAM-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-1-cyclopentylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO/c15-13-8-5-11(6-9-13)7-10-14(16)12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNTVPPJQZHPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260473 | |

| Record name | 3-(4-Bromophenyl)-1-cyclopentyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-10-2 | |

| Record name | 3-(4-Bromophenyl)-1-cyclopentyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-1-cyclopentyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Process Development for 2 4 Bromophenyl Ethyl Cyclopentyl Ketone

Advanced Retrosynthetic Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available precursors. For 2-(4-Bromophenyl)ethyl cyclopentyl ketone, several logical disconnections can be envisioned. The most prominent disconnection is at the C-C bond adjacent to the carbonyl group, suggesting a Friedel-Crafts-type reaction or a Grignard-based approach. Another key disconnection is within the ethyl chain, pointing towards cross-coupling strategies to construct the 4-bromophenylethyl moiety. These disconnections form the basis for the synthetic methodologies discussed in the subsequent sections.

Classical and Modern Approaches to Ketone Carbonyl Formation

The formation of the ketone carbonyl group is a critical step in the synthesis of this compound. Various methods, ranging from classical electrophilic aromatic substitutions to modern transition metal-catalyzed reactions, can be employed.

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring. sigmaaldrich.comorganic-chemistry.orgkhanacademy.org In a potential synthesis of the target molecule, 1-bromo-4-ethylbenzene could be acylated with cyclopentanecarbonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3).

The reaction proceeds through the formation of an acylium ion, which then acts as an electrophile and attacks the electron-rich aromatic ring. sigmaaldrich.com The choice of solvent and reaction temperature is crucial to control selectivity and prevent side reactions.

Table 1: Representative Conditions for Friedel-Crafts Acylation

| Parameter | Condition | Purpose |

| Arene | 1-bromo-4-ethylbenzene | Aromatic substrate |

| Acylating Agent | Cyclopentanecarbonyl chloride | Source of the acyl group |

| Catalyst | Aluminum chloride (AlCl3) | Lewis acid to generate acylium ion |

| Solvent | Dichloromethane or nitrobenzene | Inert reaction medium |

| Temperature | 0 °C to room temperature | To control reaction rate and selectivity |

It is important to note that Friedel-Crafts reactions can be limited by the deactivating nature of the bromo substituent on the aromatic ring, potentially requiring harsh reaction conditions. youtube.com

Grignard reagents offer a versatile method for the formation of carbon-carbon bonds and can be employed in the synthesis of ketones. acechemistry.co.ukadichemistry.comlibretexts.org A plausible route to this compound involves the reaction of a Grignard reagent, such as 2-(4-bromophenyl)ethylmagnesium bromide, with cyclopentanecarbonitrile. The resulting imine intermediate is then hydrolyzed to yield the desired ketone.

The preparation of the Grignard reagent itself requires the reaction of 1-bromo-2-(4-bromophenyl)ethane with magnesium metal in an anhydrous ether solvent. libretexts.orglibretexts.org

Industrial Scale-Up Considerations: On an industrial scale, the use of Grignard reagents presents several challenges. The reactions are highly exothermic and require strict control of temperature. The reagents are also extremely sensitive to moisture and air, necessitating the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon). acechemistry.co.uklibretexts.org The handling of large quantities of magnesium metal and ether solvents also poses significant safety risks.

Table 2: Key Parameters for Grignard-based Ketone Synthesis

| Step | Reagents and Conditions | Purpose |

| Grignard Formation | 1-bromo-2-(4-bromophenyl)ethane, Magnesium, Anhydrous diethyl ether | Preparation of the nucleophilic Grignard reagent |

| Nucleophilic Addition | Cyclopentanecarbonitrile, Diethyl ether | Formation of the imine intermediate |

| Hydrolysis | Aqueous acid (e.g., HCl) | Conversion of the imine to the ketone |

A patent for the synthesis of cyclopentyl phenyl ketone describes a similar Grignard reaction with benzonitrile, highlighting the industrial applicability of this method. google.com

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions for ketone synthesis. Carbonylative cross-coupling reactions, often catalyzed by palladium, allow for the formation of ketones from aryl halides, carbon monoxide, and an organometallic reagent. acs.orgacs.org

In a potential synthesis of the target molecule, a three-component coupling of 1-bromo-4-ethylbenzene, carbon monoxide, and a cyclopentyl-organometallic reagent (e.g., cyclopentylzinc bromide or cyclopentylboronic acid) could be employed. These reactions often proceed under mild conditions and exhibit high functional group tolerance. researchgate.net

Table 3: Typical Components of a Carbonylative Cross-Coupling Reaction

| Component | Example | Role in Reaction |

| Aryl Halide | 1-bromo-4-ethylbenzene | Electrophilic partner |

| Carbonyl Source | Carbon monoxide (gas) | Forms the ketone carbonyl |

| Organometallic Reagent | Cyclopentylzinc bromide | Nucleophilic partner |

| Catalyst | Palladium complex (e.g., Pd(PPh3)4) | Facilitates the coupling reaction |

| Ligand | Triphenylphosphine (PPh3) | Stabilizes the catalyst |

| Base | Potassium carbonate (K2CO3) | Promotes the reaction |

The mechanism typically involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of carbon monoxide and transmetalation with the organometallic reagent, and finally reductive elimination to yield the ketone and regenerate the catalyst. acs.org

Catalytic Strategies for Carbon-Carbon Bond Formation

The construction of the carbon skeleton, particularly the incorporation of the 4-bromophenyl moiety, can be efficiently achieved through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their reliability and broad substrate scope.

Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds. acs.orgustc.edu.cn Several named reactions are particularly relevant for the synthesis of building blocks that can be elaborated into this compound.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For instance, 4-bromophenylboronic acid could be coupled with a suitable vinyl halide to introduce the ethyl fragment.

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. ustc.edu.cn 1,4-Dibromobenzene could be reacted with ethylene to form 4-bromostyrene, a precursor to the desired ethyl side chain.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. ustc.edu.cn 1-Bromo-4-iodobenzene could be coupled with an alkyne, which can then be reduced to form the ethyl group.

These cross-coupling reactions provide a powerful and flexible toolkit for assembling the necessary precursors for the synthesis of this compound. youtube.com

Table 4: Overview of Relevant Cross-Coupling Reactions

| Reaction Name | Nucleophile | Electrophile | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron | Organohalide | Pd catalyst, Base | C(sp2)-C(sp2), C(sp2)-C(sp3) |

| Heck | Alkene | Organohalide | Pd catalyst, Base | C(sp2)-C(sp2) |

| Sonogashira | Terminal Alkyne | Organohalide | Pd and Cu catalysts, Base | C(sp2)-C(sp) |

Organocatalytic Approaches to Ketone Framework Assembly

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metal catalysts to construct complex chiral molecules. For the synthesis of the this compound framework, an organocatalytic domino or tandem reaction represents a highly efficient strategy.

One conceptual approach involves an asymmetric Michael addition of cyclopentanone to a suitable Michael acceptor, such as (E)-1-bromo-4-(2-nitrovinyl)benzene. This reaction can be catalyzed by a chiral primary or secondary amine, often a derivative of proline or 1,2-diphenylethylenediamine (DPEN), which activates the ketone by forming a nucleophilic enamine intermediate. The subsequent conjugate addition to the nitroalkene establishes the carbon-carbon bond at the 2-position of the cyclopentanone ring. This methodology is known to produce γ-nitroketones with high diastereoselectivity and enantioselectivity. mdpi.comresearchgate.netmdpi.com The resulting nitro group can then be converted to the desired ethyl group through established multi-step reduction and functional group manipulation protocols. Bifunctional thiourea catalysts are particularly effective in these transformations, as they can activate the nitroalkene Michael acceptor through hydrogen bonding while the amine moiety activates the ketone. mdpi.com

Another advanced organocatalytic route is a domino Michael-alkylation reaction. This strategy could involve the reaction of an enal with a non-stabilized alkyl halide. researchgate.net While not directly forming the target ketone, such cascade reactions demonstrate the power of organocatalysis to construct highly functionalized cyclopentane (B165970) rings with excellent stereocontrol, which could then be converted to the desired ketone. researchgate.netrsc.org

Table 1: Representative Organocatalytic Michael Addition of Ketones to Nitroalkenes This table presents generalized data from studies on analogous systems to illustrate the potential of the methodology.

| Catalyst (mol%) | Ketone | Michael Acceptor | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| Chiral Thiourea (10) | Cyclohexanone | trans-β-nitrostyrene | Toluene | 95 | >95:5 | 98 |

| (S)-Proline (20) | Acetone | trans-β-nitrostyrene | DMSO | 71 | - | 99 |

| DPEN-Thiourea (10) | Cyclopentanone | trans-β-nitrostyrene | CH2Cl2 | 92 | 90:10 | 96 |

Photoredox Catalysis in Ketone Synthesis (e.g., Alkylation of Enol Acetates)

Visible-light photoredox catalysis offers a unique and powerful platform for forging carbon-carbon bonds under exceptionally mild conditions. A particularly elegant approach for synthesizing cyclopentyl aryl ketones is through a photoredox-mediated [3+2] cycloaddition. This strategy has been successfully developed for a range of substrates and provides a novel entry into functionalized five-membered carbocycles. rsc.org

In a potential application for the target molecule, this method would involve the single-electron reduction of an appropriate precursor to generate a radical anion. The reaction could be designed to proceed via the photogeneration of a radical from a (4-bromophenyl)ethyl source, which then engages with a cyclopentene-derived species in a cycloaddition cascade. The versatility of photoredox catalysis allows for the use of substrates that may not be compatible with traditional ionic methods. rsc.orgnih.gov The process is typically initiated by a photocatalyst, such as Ru(bpy)₃²⁺ or an iridium complex, which, upon excitation with visible light, can engage in single-electron transfer with the substrates. nih.gov

Asymmetric Hydrogenation of Precursor α-Aryl Ketones (Dynamic Kinetic Resolution)

Asymmetric hydrogenation is a highly reliable and atom-economical method for installing chirality. To synthesize an enantiomerically enriched version of this compound, one could employ the asymmetric hydrogenation of a tetrasubstituted α,β-unsaturated ketone precursor, such as (E)-cyclopentylidene(2-(4-bromophenyl)ethyl)methanone. Iridium-based catalysts featuring chiral ligands are exceptionally effective for this class of transformation. rsc.orgorganic-chemistry.org

This method proceeds with high efficiency and provides access to chiral 2-substituted cyclopentyl aryl ketones with excellent yields and stereoselectivities (up to >20:1 dr and 99% ee) rsc.org. The reaction involves the coordination of the unsaturated ketone to the chiral iridium center, followed by the stereoselective delivery of hydrogen.

Alternatively, an even more sophisticated approach involves the dynamic kinetic resolution (DKR) of a racemic precursor, such as racemic α-(4-bromophenyl)-β-keto-cyclopentaneethanoate. Through DKR, a chiral catalyst, like an Iridium-SpiroPAP complex, facilitates the hydrogenation of a rapidly equilibrating racemic mixture, converting it almost entirely into a single desired stereoisomer. researchgate.net This process generates products with multiple contiguous stereocenters with outstanding enantio- and diastereoselectivities. researchgate.net

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones Data is generalized from studies on analogous 2-substituted cyclopentyl aryl ketones to illustrate typical reaction performance. rsc.org

| Substrate Aryl Group | Catalyst System | H₂ Pressure (atm) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| Phenyl | [Ir(cod)Cl]₂ / Chiral Ligand | 50 | THF | 98 | >20:1 | 99 |

| 4-Methoxyphenyl | [Ir(cod)Cl]₂ / Chiral Ligand | 50 | THF | 95 | >20:1 | 98 |

| 4-Chlorophenyl | [Ir(cod)Cl]₂ / Chiral Ligand | 50 | THF | 99 | >20:1 | 99 |

Directed Functionalization and Alkylation Strategies

Selective α-Alkylation of Ketones (e.g., using Quaternary Ammonium Salts)

A direct and powerful method for synthesizing the target molecule involves the selective α-alkylation of a precursor ketone. A potential starting material could be cyclopentyl (4-bromophenyl) ketone. Traditional alkylation methods often suffer from issues of poly-alkylation, poor regioselectivity (C- vs. O-alkylation), and the use of hazardous reagents. A modern, safer, and more selective alternative is the use of quaternary ammonium salts as solid, non-volatile alkylating agents.

In this approach, phenyl trimethylammonium iodide (PhMe₃NI) or its ethyl analogue would serve as the alkyl source. The reaction is typically performed in the presence of a strong base like potassium hydroxide (KOH) in a high-boiling, greener solvent such as anisole. These salts are advantageous as they are easy-to-handle solids and are non-carcinogenic compared to conventional reagents like methyl iodide. This method has been shown to provide regioselective α-alkylation of aryl ketones in high yields. researchgate.netunl.ptnih.govacs.org The choice of the ammonium salt and reaction conditions can be optimized to favor the desired C-alkylation product over the competing O-alkylation enol ether. researchgate.netacs.org

Carbon-Hydrogen (C–H) Bond Functionalization via Carbene Insertion

Direct C–H bond functionalization represents the pinnacle of synthetic efficiency, as it circumvents the need for pre-functionalized starting materials. The insertion of a carbene into a C–H bond on the cyclopentyl ring offers a highly advanced, albeit challenging, route to the target structure. This strategy could be envisioned starting from a simpler precursor, such as (4-bromophenyl)acetylcyclopentane.

The reaction would involve generating a carbene, which could be accomplished from a diazo compound precursor in the presence of a transition metal catalyst, typically based on rhodium(II) or copper(I). Rhodium(II) catalysts, such as dirhodium(II) tetraacetate (Rh₂(OAc)₄), are particularly effective at promoting carbene C-H insertion. A significant challenge in this methodology is controlling the regioselectivity of the insertion, as the carbene can react with different C-H bonds (e.g., α vs. β on the cyclopentyl ring). The inherent reactivity order is typically 3° > 2° >> 1° C-H bonds. nih.gov Furthermore, competing side reactions like cyclopropanation or carbene dimerization must be suppressed through careful selection of the catalyst and reaction conditions. nih.gov

Chemo-, Regio-, and Stereoselective Synthesis Optimization

Optimizing the synthesis of this compound requires careful control over several selectivity aspects.

Chemoselectivity : In alkylation strategies, the primary challenge is achieving selective C-alkylation over O-alkylation. Studies have shown that the choice of the alkylating agent (e.g., quaternary ammonium salt structure), base, and solvent system is critical for directing the outcome. researchgate.netacs.org For instance, using phenyl trimethylammonium salts in anisole has been found to favor the desired C-alkylation product. researchgate.netacs.org

Regioselectivity : For C–H functionalization via carbene insertion, regioselectivity is the paramount challenge. The electronic and steric properties of the catalyst-bound carbene intermediate dictate its preference for insertion into different C–H bonds on the cyclopentane ring. nih.gov Catalyst design, particularly the nature of the ligands on the rhodium center, can be used to influence this selectivity, though achieving perfect control remains a significant hurdle.

Stereoselectivity : In the asymmetric hydrogenation approach, the choice of the chiral ligand bound to the iridium catalyst is the sole determinant of stereochemical outcome. Ligands with well-defined chiral pockets, such as those based on the SpiroPAP framework, are essential for achieving high levels of diastereo- and enantioselectivity. researchgate.net Similarly, in organocatalytic Michael additions, the structure of the chiral amine or thiourea catalyst governs the facial selectivity of the enamine's attack on the Michael acceptor, thereby controlling the absolute stereochemistry of the newly formed stereocenters. mdpi.com

Principles of Green Chemistry and Sustainable Synthesis Applied to this compound Production

Atom Economy:

One of the core tenets of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy are preferred as they generate minimal waste. jocpr.com For the synthesis of this compound, this would involve selecting synthetic pathways that maximize the incorporation of atoms from the starting materials into the ketone product. Addition and rearrangement reactions, for instance, are inherently more atom-economical than substitution and elimination reactions.

A hypothetical synthesis of this compound could involve a Friedel-Crafts acylation or a Grignard-type reaction. In a Friedel-Crafts approach, 1-(2-bromoethyl)-4-bromobenzene could react with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst. While effective, this method can have a lower atom economy due to the formation of stoichiometric amounts of byproducts from the catalyst and leaving groups.

To improve upon this, catalytic approaches are favored. For example, developing a catalytic method where a reusable solid acid catalyst is employed would significantly enhance the green credentials of the process by reducing waste and simplifying purification.

Catalysis and Waste Reduction:

The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed with higher selectivity and under milder conditions, often leading to reduced energy consumption and waste generation. Catalytic hydrogenation, for example, is a process with high atom economy. jocpr.com In the context of synthesizing this compound, catalytic cross-coupling reactions could offer a more sustainable alternative to traditional methods.

For instance, a palladium-catalyzed coupling of a suitable organometallic reagent derived from cyclopentane with a derivative of 4-bromophenylethane could provide a direct route to the target ketone. The advantage of such a method lies in the low catalyst loading required and the potential for high yields and selectivity, thereby minimizing the formation of unwanted byproducts.

Waste reduction can be further addressed by considering the entire process, including solvent selection and purification methods. The use of greener solvents, such as water, supercritical fluids, or bio-derived solvents, can significantly reduce the environmental impact. Additionally, developing processes that minimize the need for chromatographic purification by achieving high reaction selectivity contributes to a more sustainable synthesis.

Renewable Feedstocks:

A key goal of sustainable synthesis is the utilization of renewable feedstocks to replace traditional petroleum-based starting materials. nih.gov While the direct synthesis of this compound from biomass is challenging, components of the molecule could potentially be derived from renewable sources. nih.gov For example, cyclopentanone, a precursor to the cyclopentyl moiety, can be produced from lignocellulosic biomass. nih.gov Lignocellulose, a major component of agricultural waste, is a rich source of C5 sugars that can be converted into furfural and subsequently to cyclopentanone through a series of catalytic transformations. nrel.gov

The aromatic portion, the 4-bromophenyl group, is traditionally derived from petrochemical sources like benzene. nrel.gov Research into the production of aromatic compounds from lignin, another major component of biomass, is an active area of investigation and could provide a future renewable route to this part of the molecule. nrel.gov

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, such as addition reactions. | Minimizes waste generation, improves resource efficiency. |

| Catalysis | Utilizing catalytic amounts of reagents, such as solid acid catalysts or transition metal catalysts, instead of stoichiometric ones. | Reduces waste, allows for milder reaction conditions, enables catalyst recycling. |

| Renewable Feedstocks | Sourcing precursors like cyclopentanone from biomass (lignocellulose) and exploring bio-based routes to aromatic compounds. | Reduces reliance on fossil fuels, lowers carbon footprint. |

| Waste Reduction | Employing selective reactions to minimize byproducts and using environmentally benign solvents and purification techniques. | Decreases environmental pollution and disposal costs. |

Elucidating Chemical Reactivity and Mechanistic Transformations of 2 4 Bromophenyl Ethyl Cyclopentyl Ketone

Reactivity Profiles of the Ketone Carbonyl Moiety

The carbonyl group (C=O) in the cyclopentyl ketone portion of the molecule is a primary site for a variety of chemical reactions. The polarized nature of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction of ketones. The electrophilic carbonyl carbon of 2-(4-bromophenyl)ethyl cyclopentyl ketone can be attacked by a wide range of nucleophiles. This process involves the formation of a new bond between the nucleophile and the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol.

The general mechanism proceeds in two steps:

Nucleophilic attack: A nucleophile forms a covalent bond with the electrophilic carbonyl carbon, causing the rehybridization of the carbon from sp² to sp³. The pi electrons of the carbonyl bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. researchgate.net

Protonation: An acid is added to protonate the negatively charged oxygen atom of the alkoxide intermediate, resulting in the formation of a neutral alcohol product. researchgate.net

A variety of nucleophiles can be employed in these reactions, leading to a diverse array of functionalized products.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

| Hydride ion (:H⁻) | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |

| Organometallic reagents (e.g., Grignard, Organolithium) | Phenylmagnesium bromide (PhMgBr), n-Butyllithium (n-BuLi) | Tertiary alcohol |

| Cyanide ion (:CN⁻) | Sodium cyanide (NaCN) with acid (e.g., HCl) | Cyanohydrin |

| Alkynide anions | Sodium acetylide (HC≡CNa) | Propargyl alcohol |

| Ylides (Wittig reaction) | Triphenylphosphine ylides (e.g., Ph₃P=CH₂) | Alkene |

The presence of protons on the carbon atoms adjacent to the carbonyl group (α-carbons) allows for the formation of enols or enolates. In the presence of an acid or base catalyst, this compound can exist in equilibrium with its enol tautomer. wikipedia.org Deprotonation of an α-carbon by a strong base yields a more nucleophilic enolate anion.

Being an unsymmetrical ketone, deprotonation can occur at either the α-carbon within the cyclopentyl ring or the α-carbon of the ethyl chain. The regioselectivity of enolate formation can be controlled by the reaction conditions:

Kinetic enolate: Formed by using a sterically hindered, strong base (e.g., Lithium diisopropylamide, LDA) at low temperatures (-78 °C). This enolate is formed faster as the less-hindered α-proton is removed. wikipedia.orgwikipedia.org

Thermodynamic enolate: Formed under conditions that allow for equilibrium (e.g., a weaker base like sodium ethoxide at room temperature). This results in the more substituted and thermodynamically more stable enolate. wikipedia.orgwikipedia.org

Once formed, the enolate can act as a nucleophile in a variety of reactions, leading to α-functionalization. nih.gov

Table 2: α-Functionalization Reactions via Enolates

| Reaction | Reagent(s) | Product Type |

| α-Halogenation | Br₂, Cl₂, or I₂ in acidic or basic conditions | α-Haloketone |

| α-Alkylation | Alkyl halide (e.g., CH₃I) after enolate formation | α-Alkyl ketone |

| Aldol (B89426) Addition | Aldehyde or ketone (e.g., benzaldehyde) in the presence of acid or base | β-Hydroxy ketone |

| Claisen Condensation | Ester (e.g., ethyl acetate) in the presence of a strong base | β-Diketone |

The carbonyl group of this compound can be selectively reduced to a secondary alcohol, 1-(cyclopentyl)-3-(4-bromophenyl)propan-1-ol. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired chemoselectivity and stereoselectivity.

Common reducing agents include:

Sodium borohydride (NaBH₄): A mild and selective reagent that reduces aldehydes and ketones to alcohols. It is often used in protic solvents like methanol or ethanol.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will also reduce other functional groups like esters and carboxylic acids. It must be used in aprotic solvents like diethyl ether or tetrahydrofuran (THF).

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Asymmetric Reduction: For the synthesis of a single enantiomer of the alcohol product, chiral catalysts or reagents can be employed. Examples include the use of chiral boranes (e.g., Alpine Borane) or transition metal catalysts with chiral ligands in transfer hydrogenation. mdpi.com

Table 3: Comparison of Reduction Methods

| Reagent/Method | Selectivity | Conditions |

| Sodium Borohydride (NaBH₄) | Chemoselective for aldehydes and ketones | Protic solvents (e.g., MeOH, EtOH) |

| Lithium Aluminum Hydride (LiAlH₄) | Non-selective, reduces many carbonyl-containing functional groups | Aprotic solvents (e.g., Et₂O, THF) |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Can also reduce alkenes and alkynes | High pressure, various solvents |

| Asymmetric Reduction (e.g., CBS catalyst) | Enantioselective | Specific chiral catalysts and reagents |

Ketones are generally resistant to oxidation under mild conditions. youtube.com Strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to a mixture of carboxylic acids.

A more controlled and synthetically useful oxidation of ketones is the Baeyer-Villiger oxidation. wisc.edu This reaction uses a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert a ketone into an ester. organic-chemistry.org In the case of this compound, the migratory aptitude of the adjacent carbon groups will determine the structure of the resulting ester. The subsequent hydrolysis of the ester under acidic or basic conditions would yield a carboxylic acid and an alcohol.

The carbonyl group can be protected from unwanted reactions by converting it into an acetal. This is achieved by reacting the ketone with an excess of an alcohol in the presence of an acid catalyst. researchgate.netlibretexts.org The reaction is reversible and the ketone can be regenerated by treatment with aqueous acid. researchgate.net

A common and efficient method for forming a stable protected form is the reaction with a diol, such as ethylene glycol, to form a cyclic acetal. researchgate.net This protecting group is stable to basic and nucleophilic reagents, allowing for selective reactions at other sites in the molecule, such as the 4-bromophenyl group.

The mechanism for acetal formation involves the following steps:

Protonation of the carbonyl oxygen by the acid catalyst. libretexts.org

Nucleophilic attack by the alcohol on the activated carbonyl carbon to form a hemiacetal. researchgate.netwikipedia.org

Protonation of the hemiacetal hydroxyl group, followed by the elimination of water to form an oxonium ion. wikipedia.org

Attack by a second molecule of alcohol on the oxonium ion. wikipedia.org

Deprotonation to yield the acetal. wikipedia.org

Transformations Involving the 4-Bromophenyl Group

The 4-bromophenyl group is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom can also be replaced by other functional groups through the formation of organometallic intermediates.

Common transformations include:

Suzuki-Miyaura Coupling: Reaction of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.org For example, coupling with phenylboronic acid would yield 2-(biphenyl-4-yl)ethyl cyclopentyl ketone.

Heck-Mizoroki Reaction: Palladium-catalyzed reaction of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with a terminal alkyne to form an arylethyne. organic-chemistry.org

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an N-aryl product. wikipedia.orgorganic-chemistry.org

Grignard Reagent Formation: Reaction with magnesium metal in an ether solvent to form the corresponding Grignard reagent, 4-(2-(cyclopentanecarbonyl)ethyl)phenylmagnesium bromide. adichemistry.com This organometallic species can then react with a variety of electrophiles, such as carbon dioxide to form a carboxylic acid, or aldehydes and ketones to form alcohols. masterorganicchemistry.comorganic-chemistry.org

Lithium-Halogen Exchange: Reaction with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures to replace the bromine atom with lithium. wikipedia.org The resulting aryllithium species is a powerful nucleophile and base.

Table 4: Common Transformations of the 4-Bromophenyl Group

| Reaction | Coupling Partner/Reagent | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd catalyst, base | Biphenyl derivative |

| Heck-Mizoroki Reaction | Styrene | Pd catalyst, base | Stilbene derivative |

| Sonogashira Coupling | Phenylacetylene | Pd catalyst, Cu(I) cocatalyst, base | Diphenylacetylene derivative |

| Buchwald-Hartwig Amination | Aniline | Pd catalyst, base | Diphenylamine derivative |

| Grignard Formation | Magnesium (Mg) | Ether solvent (e.g., THF) | Grignard reagent |

| Lithium-Halogen Exchange | n-Butyllithium | Low temperature (e.g., -78 °C) | Aryllithium reagent |

Cross-Coupling Reactions for Aryl Derivatization (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

The bromine atom on the phenyl ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. musechem.comwikipedia.orgfishersci.co.uk This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org For this compound, this would involve the coupling of the bromophenyl group with a suitable boronic acid to introduce a new aryl or vinyl substituent. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org The choice of ligands, often phosphines, is crucial for the efficiency of the catalytic cycle. wikipedia.org

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, converting the aryl bromide into an arylamine. wikipedia.orgacsgcipr.org This reaction involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine in the presence of a base. wikipedia.orgacsgcipr.orgorganic-chemistry.org The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org The development of various generations of catalyst systems with specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under milder conditions. wikipedia.org The ketone functionality in the target molecule is generally tolerated in these reactions.

Table 1: Key Features of Suzuki-Miyaura and Buchwald-Hartwig Reactions for Aryl Derivatization

| Reaction | Bond Formed | Coupling Partner | Key Reagents |

| Suzuki-Miyaura Coupling | C-C | Organoboron compound | Palladium catalyst, Base |

| Buchwald-Hartwig Amination | C-N | Primary or secondary amine | Palladium catalyst, Base, Ligand |

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Bromophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism involves an addition-elimination pathway. chemistrysteps.comyoutube.com The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

A key requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. In this compound, the cyclopentyl ketone moiety is attached to the phenyl ring via an ethyl spacer. The ketone group is electron-withdrawing, but its effect on the aromatic ring is insulated by the ethyl linker, meaning it cannot effectively stabilize the negative charge required for an SNAr reaction to proceed readily. Therefore, direct SNAr on the bromophenyl ring of this molecule is generally unfavorable under standard conditions.

Radical Reactions of the Carbon-Bromine Bond

The carbon-bromine bond in aryl bromides can undergo homolytic cleavage to generate aryl radicals, which can then participate in various carbon-carbon bond-forming reactions. ump.edu.myresearchgate.net This process can be initiated by heat, light, or a radical initiator. ump.edu.my For instance, the reaction of an aryl bromide with tributyltin hydride and a radical initiator like AIBN can generate an aryl radical. libretexts.org

Once formed, the aryl radical derived from this compound can undergo several transformations. A common pathway is intramolecular cyclization if a suitable radical acceptor is present within the molecule. researchgate.net Alternatively, it can react intermolecularly with other radical species or unsaturated compounds. ump.edu.myresearchgate.net These radical reactions provide a pathway for derivatization that is complementary to the more common palladium-catalyzed cross-coupling reactions. researchgate.net

Reactivity of the Cyclopentyl Ring and Ethyl Linker

Cyclopentyl Ring Functionalization and Derivatization

The cyclopentyl ring in this compound offers several possibilities for functionalization. The presence of the ketone group activates the adjacent positions for various reactions. For example, asymmetric hydrogenation of related α,β-unsaturated ketones can lead to chiral 2-substituted cyclopentyl aryl ketones. acs.org While the cyclopentyl ring in the target molecule is saturated, initial functionalization, such as dehydrogenation to an enone, could open up pathways for such transformations.

Furthermore, strategies for the deconstructive functionalization of cyclic ketones are emerging, which could be applied to modify the cyclopentyl ring. researchgate.net Electrochemical methods have been developed for the ring-opening of cycloalkanols to yield β-functionalized ketones, suggesting that with appropriate synthetic manipulation, the cyclopentyl ring could be opened to introduce new functional groups. acs.org

Transformations Involving the Ethyl Spacer (e.g., Homologation via C-C bond cleavage)

The ethyl spacer connecting the bromophenyl ring and the cyclopentyl ketone is generally robust. However, under specific catalytic conditions, C-C bond cleavage can be achieved. While challenging, selective C-C bond cleavage is an area of active research, particularly in the context of lignin depolymerization where similar linkages are present. researchgate.netnrel.gov Such transformations could potentially lead to homologation or other modifications of the spacer, though this would likely require specialized catalytic systems.

Detailed Mechanistic Investigations of Key Reaction Pathways

The mechanisms of Suzuki-Miyaura and Buchwald-Hartwig reactions have been extensively studied.

Suzuki-Miyaura Reaction Mechanism: The catalytic cycle is generally understood to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex. libretexts.orgyonedalabs.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base. libretexts.orgchemrxiv.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

Kinetic studies and theoretical calculations have provided deeper insights, suggesting that under catalytic conditions, the oxidative addition may occur to a monoligated palladium complex. chemrxiv.org

Buchwald-Hartwig Amination Mechanism: The mechanism is similar to that of other cross-coupling reactions:

Oxidative Addition: A Pd(0) species reacts with the aryl bromide to form a Pd(II) complex. wikipedia.orglibretexts.org

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine to form an amido complex. wikipedia.org

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Kinetic studies have revealed that the mechanism can be complex, with the rate-determining step potentially varying depending on the specific reaction conditions, substrates, and ligands used. nih.govacs.orgnih.gov For instance, in some cases, the oxidative addition is turnover-limiting, while in others, reductive elimination may be the slowest step. acs.org

Insufficient Information to Generate Article on the Chemical Reactivity and Mechanistic Transformations of this compound

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific research data concerning the chemical reactivity and mechanistic transformations of the compound this compound. Despite targeted searches for information on its reaction intermediates, transition states, and kinetic and thermodynamic profiles, no dedicated studies providing the detailed findings required to construct the requested article were identified.

To generate an article that is "thorough, informative, and scientifically accurate," as per the user's instructions, it is imperative to draw from established research findings. Without such foundational data, any attempt to detail the reaction intermediates, transition states, or to present kinetic and thermodynamic data in tables would be speculative and would not meet the required standards of scientific rigor.

Therefore, due to the absence of specific and detailed research on the chemical reactivity of this compound, it is not possible to fulfill the user's request at this time without compromising the integrity and factual accuracy of the content. Further experimental research on this compound would be necessary to provide the basis for the requested in-depth analysis.

Advanced Spectroscopic and Structural Characterization of 2 4 Bromophenyl Ethyl Cyclopentyl Ketone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Assignment (e.g., 2D NMR techniques)

High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is a powerful tool for the unambiguous assignment of a molecule's constitution and conformation.

For 2-(4-Bromophenyl)ethyl cyclopentyl ketone, ¹H NMR would be expected to show distinct signals for the protons on the cyclopentyl ring, the ethyl chain, and the aromatic ring. The integration of these signals would correspond to the number of protons in each environment. The splitting patterns (multiplicity) would reveal the connectivity of adjacent, non-equivalent protons. For instance, the protons on the ethyl chain would likely appear as two triplets. The aromatic protons would present a characteristic AA'BB' system for a 1,4-disubstituted benzene ring.

¹³C NMR spectroscopy would provide information on the number of chemically distinct carbon environments. The spectrum would be expected to show signals for the carbonyl carbon, the carbons of the cyclopentyl ring, the ethyl linker, and the aromatic ring. The chemical shift of the carbonyl carbon would be in the characteristic downfield region for ketones.

2D NMR techniques would be instrumental in confirming the precise structural assembly.

COSY: Would establish the proton-proton couplings within the cyclopentyl and ethyl fragments.

HSQC: Would correlate each proton signal to its directly attached carbon atom.

HMBC: Would reveal longer-range (2-3 bond) correlations between protons and carbons, for example, showing a correlation from the protons on the carbon adjacent to the carbonyl group to the carbonyl carbon itself, thus confirming the placement of the ketone functional group.

Despite the utility of these techniques, a search of scientific databases has not located published ¹H, ¹³C, or 2D NMR data specifically for this compound.

Single-Crystal X-ray Diffraction (SCXRD) Analysis for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, assuming a suitable single crystal could be grown.

An SCXRD analysis would yield a detailed geometric description of the molecule. This would include precise measurements of all bond lengths (e.g., C-C, C-H, C=O, C-Br), bond angles, and torsional angles. This data would allow for a detailed conformational analysis of the molecule in the solid state, such as the orientation of the cyclopentyl ring relative to the ethyl chain and the phenyl group.

A hypothetical data table that could be generated from such an analysis is presented below. Please note that the values are for illustrative purposes only, as no experimental data has been found.

| Parameter | Expected Value | Parameter | Expected Value |

|---|---|---|---|

| C=O Bond Length (Å) | ~1.21 | C-C-C (Cyclopentyl) Angle (°) | ~105 |

| C-Br Bond Length (Å) | ~1.90 | C-C=O Angle (°) | ~120 |

| Caromatic-Caromatic Bond Length (Å) | ~1.39 | C-CH2-CH2 Angle (°) | ~112 |

The crystal packing information from SCXRD would reveal how molecules of this compound arrange themselves in the solid state. This is crucial for understanding the supramolecular chemistry of the compound. The analysis would focus on identifying non-covalent interactions such as:

Halogen Bonding: The bromine atom could act as a halogen bond donor, potentially interacting with the carbonyl oxygen of a neighboring molecule (Br···O=C).

Hydrogen Bonding: Weak C-H···O hydrogen bonds might be present, where hydrogens from the ethyl or cyclopentyl groups interact with the carbonyl oxygen.

π-π Stacking: The bromophenyl rings of adjacent molecules could engage in offset stacking interactions.

A thorough search of crystallographic databases has not revealed a solved crystal structure for this compound.

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₁₄H₁₇BrO).

The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Electron ionization (EI) would induce fragmentation, providing clues to the molecular structure. Expected fragmentation pathways for this molecule would include:

α-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of the cyclopentyl radical or the 2-(4-bromophenyl)ethyl radical, resulting in characteristic fragment ions.

McLafferty Rearrangement: While less likely given the structure, if there were a γ-hydrogen available on a sufficiently long alkyl chain, this rearrangement could occur.

Cleavage of the ethyl chain: Benzylic cleavage could lead to the formation of a bromobenzyl cation or related fragments.

No published mass spectrum or detailed fragmentation analysis for this compound is currently available in the public domain.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman) for Functional Group Identification and Molecular Vibrations

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound and allows for the identification of its functional groups.

For this compound, the following characteristic vibrational bands would be expected:

C=O Stretch: A strong, sharp absorption in the FT-IR spectrum, typically around 1715-1680 cm⁻¹, characteristic of an alkyl-aryl ketone. This would also be visible, though likely weaker, in the Raman spectrum.

C-H Stretches: Aliphatic C-H stretching vibrations from the cyclopentyl and ethyl groups would appear just below 3000 cm⁻¹. Aromatic C-H stretches would appear just above 3000 cm⁻¹.

Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region would be indicative of the phenyl ring.

C-Br Stretch: A vibration at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

A table of expected vibrational frequencies is provided below for illustrative purposes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C=O | Stretch | 1715 - 1680 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium-Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

| C-Br | Stretch | 600 - 500 | Medium-Strong |

Specific experimental FT-IR and Raman spectra for this compound have not been found in the reviewed literature.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment (if chiral derivatives are synthesized)

The parent molecule, this compound, is achiral and therefore would not exhibit a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). These techniques measure the differential absorption of left and right circularly polarized light and are only applicable to chiral molecules.

If a chiral derivative of this compound were synthesized (for example, by introducing a stereocenter on the cyclopentyl ring or the ethyl chain), then ECD and VCD could be used to determine its absolute configuration. The carbonyl n→π* electronic transition, typically observed around 280-300 nm, is known to be sensitive to the chiral environment and often gives a distinct signal (a Cotton effect) in the ECD spectrum. The sign and intensity of this Cotton effect could be correlated to the molecule's absolute stereochemistry, often with the aid of theoretical calculations and empirical rules like the Octant Rule for ketones.

As there are no reports on the synthesis of chiral derivatives of this compound, no experimental chiroptical data is available.

Computational and Theoretical Investigations of 2 4 Bromophenyl Ethyl Cyclopentyl Ketone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Molecular Orbitals, and Energetics

Density Functional Theory (DFT) is a powerful tool for investigating the electronic properties of molecules. For a molecule like 2-(4-Bromophenyl)ethyl cyclopentyl ketone, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G**), would provide insights into its electronic structure. These calculations can determine the optimized molecular geometry, bond lengths, and bond angles.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity. For analogous aromatic ketones, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often centered on the carbonyl group and the adjacent atoms. The energy gap between the HOMO and LUMO (the H-L gap) is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. In a study on a different bromophenyl derivative, the HOMO-LUMO energy gap was found to be directly related to the molecule's stability. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies and Properties from DFT Studies of Analogous Aromatic Ketones

| Property | Typical Value Range (eV) | Significance |

| HOMO Energy | -6.0 to -7.5 | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -2.5 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.5 | Relates to chemical reactivity and stability |

Note: These values are illustrative and based on DFT calculations of various aromatic ketones. The precise values for the title compound would require specific calculations.

Conformational Analysis and Potential Energy Surface Mapping (e.g., using Molecular Mechanics and Dynamics)

The flexibility of the ethyl chain connecting the bromophenyl and cyclopentyl ketone moieties allows for multiple conformations. Conformational analysis using methods like Molecular Mechanics (MM) force fields is essential to identify the most stable conformers and understand their relative energies. nih.gov These methods calculate the steric and electronic interactions within the molecule to map the potential energy surface as a function of dihedral angles.

For this compound, the key rotational bonds would be around the ethyl linker. By systematically rotating these bonds, a potential energy surface can be generated, revealing the energy minima corresponding to stable conformers and the energy barriers for interconversion. rsc.org Studies on similar ketones have shown that the orientation of the carbonyl group relative to adjacent rings is a critical factor in determining the most stable conformation. uwlax.edu Molecular dynamics simulations could further provide insight into the dynamic behavior of these conformers in different environments.

Prediction and Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in predicting reaction pathways and characterizing transition states. For a ketone, reactions such as nucleophilic addition to the carbonyl group or reactions at the alpha-carbon are of primary interest. DFT calculations can be used to model the energy profiles of these reactions, identifying the transition state structures and calculating the activation energies.

For instance, in a Suzuki coupling reaction involving a bromophenyl group, DFT can elucidate the mechanism of the transmetalation step, which can be slowed by electron-withdrawing substituents. mdpi.com Similarly, for reactions involving the ketone, computational models can predict the stereoselectivity by comparing the energies of the transition states leading to different stereoisomers. Machine learning models, in conjunction with quantum chemical computations, are also emerging as powerful tools for predicting the enantioselectivity of catalytic reactions. nih.gov

Computational Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.govaip.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. For this compound, characteristic peaks for the carbonyl (C=O) stretching and the C-Br stretching would be of particular interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted spectra can aid in the assignment of experimental NMR signals.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

In a study of a 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone, the optimized molecular structure from DFT calculations was found to be in good agreement with the single crystal X-ray diffraction data. researchgate.net

Studies of Intermolecular Interactions and Supramolecular Assembly (e.g., Hirshfeld Surface Analysis, Energy Framework Calculations)

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in the crystalline state. This analysis maps the regions of close contact between neighboring molecules. For bromophenyl derivatives, Hirshfeld surface analysis has shown the importance of various interactions in crystal packing. nih.goviucr.orgnih.govresearchgate.net

For this compound, the following intermolecular contacts would likely be significant:

C···H/H···C contacts: Indicative of C-H···π interactions.

Br···H/H···Br contacts: Halogen bonding plays a crucial role in the supramolecular assembly of many brominated compounds. iucr.org

O···H/H···O contacts: Corresponding to hydrogen bonds involving the carbonyl oxygen.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For example, in 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one, the most important contributions to the packing were from H···H, N···H, C···H, Br···H, and O···H interactions. iucr.orgnih.gov

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Bromophenyl Compounds

| Interaction Type | Percentage Contribution Range |

| H···H | 19.5% - 44.7% nih.goviucr.orgnih.gov |

| C···H/H···C | 15.5% - 25.7% nih.goviucr.orgnih.gov |

| Br···H/H···Br | 8.2% - 12.6% nih.gov |

| O···H/H···O | 11.0% - 17.9% nih.goviucr.orgnih.gov |

Note: These percentages are derived from studies on various bromophenyl compounds and are illustrative of the expected interactions for the title compound.

Conceptual DFT (CDFT) for Global and Local Reactivity Descriptors (e.g., Electrophilicity and Nucleophilicity Indices, Parr Functions)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors derived from the electron density. mdpi.comresearchgate.netnih.gov These descriptors help in understanding the chemical behavior of the molecule in reactions.

Global Reactivity Descriptors: These describe the reactivity of the molecule as a whole. Key global descriptors include:

Chemical Potential (μ): Related to the molecule's tendency to exchange electrons with its surroundings.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is generally less reactive. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Quantifies the ability of a molecule to donate electrons.

Local Reactivity Descriptors: These indicate the most reactive sites within a molecule.

Fukui Functions (f(r)): Identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Parr Functions: Provide a more detailed local description of electrophilic and nucleophilic behavior. mdpi.com

For this compound, the carbonyl carbon would be expected to be a primary site for nucleophilic attack, while the bromophenyl ring would be susceptible to electrophilic attack. CDFT descriptors can quantify these tendencies.

Aromaticity Analysis and its Influence on Reactivity and Stability

The aromaticity of the bromophenyl ring is a key factor in the stability and reactivity of this compound. Aromaticity can be assessed computationally using methods such as the Nucleus-Independent Chemical Shift (NICS). A negative NICS value inside the ring is indicative of aromatic character.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Pathways

Current synthetic routes to aryl ketones often rely on classical methods such as Friedel-Crafts acylation, which can generate stoichiometric waste. Future research will likely focus on developing greener and more atom-economical pathways to 2-(4-Bromophenyl)ethyl cyclopentyl ketone.

One promising avenue is the use of palladium-catalyzed carbonylative cross-coupling reactions. These methods could potentially construct the ketone by coupling an appropriate aryl halide with an alkyl partner in the presence of carbon monoxide, maximizing atom economy. Research in this area would aim to identify suitable catalysts that are efficient, recyclable, and operate under mild conditions, using water as a sustainable solvent to minimize environmental impact rsc.org.

The development of biocatalytic routes also presents a compelling opportunity. Engineered enzymes could offer highly selective and environmentally benign methods for the synthesis of this compound and its derivatives, operating under mild aqueous conditions.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Catalytic Carbonylation | High atom economy, potential for using CO as a C1 building block. | Development of robust and recyclable catalysts, optimization for aqueous media. |

| C-H Activation | Reduced number of synthetic steps, less pre-functionalization required. | Discovery of selective catalysts for direct acylation, understanding directing group effects. |

| Biocatalysis | High selectivity, mild and environmentally friendly reaction conditions. | Enzyme discovery and engineering, optimization of reaction parameters for ketone synthesis. |

Exploration of Unprecedented Reactivity Patterns and Transformation Pathways

The inherent reactivity of the functional groups within this compound provides fertile ground for discovering novel chemical transformations.

The presence of the bromine atom on the phenyl ring is a key feature, serving as a versatile handle for a multitude of cross-coupling reactions. Future research will undoubtedly explore Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings to introduce a wide range of substituents, thereby creating a library of novel derivatives with diverse electronic and steric properties researchgate.net.

The cyclopentyl ketone moiety itself offers numerous possibilities for transformation. Research into enantioselective reactions, such as asymmetric hydrogenations or aldol (B89426) additions, could lead to the synthesis of chiral derivatives with potential applications in asymmetric catalysis or as pharmaceutical intermediates nih.gov. Furthermore, the exploration of photochemical reactions, such as [3+2] photocycloadditions, could unlock pathways to complex polycyclic structures not easily accessible through traditional methods nih.gov.

The interplay between the bromophenyl and cyclopentyl ketone groups could also lead to novel intramolecular reactions, providing access to unique fused-ring systems.

Integration into Advanced Automated Synthesis Platforms and High-Throughput Experimentation

The progression of chemical research is increasingly reliant on automation and high-throughput methodologies. Integrating the synthesis of this compound and its derivatives into automated platforms will be crucial for accelerating discovery.

Automated synthesis platforms can be programmed to perform multi-step reaction sequences, purifications, and analyses with minimal human intervention rsc.orgsigmaaldrich.com. This would enable the rapid generation of a diverse library of compounds based on the this compound scaffold. Such a library could then be subjected to high-throughput screening to identify molecules with desired biological or material properties. For example, recently developed high-throughput fluorescence assays for ketones could be adapted to screen for enzymatic activity or binding affinity nih.govcas.cnresearchgate.net.

The data generated from these high-throughput experiments will be invaluable for building structure-activity relationships and for training machine learning models to predict the properties of new, unsynthesized derivatives.

| Technology | Application to this compound | Potential Outcome |

| Automated Synthesis | Rapid library generation via parallel synthesis of derivatives. | Accelerated discovery of compounds with desired properties. |

| High-Throughput Screening | Efficiently testing large numbers of derivatives for biological activity or material properties. | Identification of lead compounds for drug discovery or novel materials. |

| Robotic Platforms | Miniaturization of reactions, reducing waste and cost. | More sustainable and cost-effective research and development. |

Expansion of Applications in Novel Materials Science and Catalysis Domains

The structural characteristics of this compound suggest its potential utility in the development of new materials and catalysts.

In materials science, the bromophenyl group can be a key component in the synthesis of conjugated polymers or organic light-emitting diodes (OLEDs). Polymerization of derivatives of this compound could lead to materials with interesting photophysical or electronic properties. The cyclopentyl ketone moiety could be modified to tune the solubility and processing characteristics of these materials.

In the field of catalysis, chiral derivatives of this ketone could serve as ligands for asymmetric metal catalysts or as organocatalysts themselves. The cyclopentyl scaffold provides a rigid framework that can be functionalized to create a well-defined chiral environment around a catalytic center. Research in this area would involve the synthesis of a variety of chiral derivatives and the evaluation of their performance in a range of asymmetric transformations.

Predictive Modeling and Machine Learning for Reaction Optimization and Compound Design

The vast and complex chemical space surrounding this compound can be more efficiently navigated with the aid of computational tools. Predictive modeling and machine learning are poised to play a significant role in its future research.

Machine learning algorithms can be trained on data from high-throughput experiments to predict the outcomes of reactions, such as yield and selectivity, under different conditions semanticscholar.org. This can significantly reduce the number of experiments required to optimize a synthetic route. For instance, a model could be developed to predict the optimal catalyst, solvent, and temperature for a specific cross-coupling reaction involving the bromophenyl group.

Furthermore, machine learning models can be used for de novo compound design. By learning the relationship between chemical structure and desired properties, these models can propose novel derivatives of this compound that are predicted to have enhanced activity or specific material characteristics. This in silico design process can prioritize the synthesis of the most promising candidates, making the discovery process more efficient and targeted.